Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate.
Reaction Steps: The piperazine is first reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. Subsequently, the aminoethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form a corresponding amine oxide.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Piperazine derivatives with amine oxide groups.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor for the synthesis of various biological probes and imaging agents. Medicine: The compound is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can act as a ligand, binding to specific sites on these targets and modulating their activity. The tert-butyl ester group enhances the compound's stability and bioavailability.
Comparison with Similar Compounds
Piperazine: A simpler analog without the tert-butyl ester group.
N-ethylpiperazine: A compound with an ethyl group instead of the aminoethyl group.
Tert-butyl piperazine-1-carboxylate: A related compound without the aminoethyl substituent.
Uniqueness: The presence of the aminoethyl group and the tert-butyl ester group in tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate provides unique chemical properties that distinguish it from its analogs. These modifications enhance its reactivity and stability, making it more suitable for specific applications.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRRSQHTAKWRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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